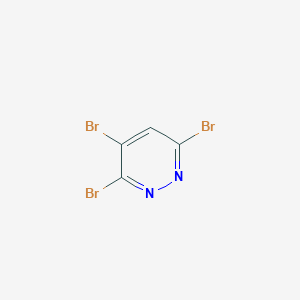

3,4,6-Tribromopyridazine

説明

3,4,6-Tribromopyridazine (CAS: 55928-86-4) is a halogenated pyridazine derivative with three bromine substituents at the 3-, 4-, and 6-positions of the heteroaromatic ring. It is a high-purity (≥98%) research-grade chemical widely utilized in academic and industrial settings, including pharmaceuticals, materials science, and energy-related applications . The compound is commercially available in quantities ranging from 5 mg to 500 mg, with its primary use centering on synthetic chemistry, particularly as a precursor for cross-coupling reactions or functional group transformations . Its stability under conventional shipping conditions and compatibility with diverse experimental protocols make it a versatile reagent .

特性

IUPAC Name |

3,4,6-tribromopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHMOREEBHHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40720972 | |

| Record name | 3,4,6-Tribromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-86-4 | |

| Record name | 3,4,6-Tribromopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40720972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

3,4,6-Tribromopyridazine is typically synthesized by reacting pyridazine with bromine under controlled conditions . The reaction conditions can be varied and optimized depending on the specific requirements of the laboratory or industrial setting. The process generally involves the use of solvents such as alcohols or ethers, which help dissolve the reactants and facilitate the reaction .

化学反応の分析

Cross-Coupling Reactions

Brominated pyridines demonstrate significant activity in transition metal-catalyzed couplings. For example:

-

Suzuki-Miyaura reactions on 3,4,5-tribromo-2,6-dimethylpyridine show sequential substitution patterns :

Boronic Acid Equivalents Major Products Regioselectivity 1 eq 5-substituted Electronic + steric control 2 eq 3,5-disubstituted Atropselectivity observed 3 eq 3,4,5-trisubstituted Full substitution

Nucleophilic Substitution

Bromine atoms in polybrominated heterocycles undergo nucleophilic displacement:

-

In 3,4,5-tribromopyridines, bromines at C4 show highest reactivity due to:

-

Enhanced electrophilicity from adjacent nitrogens

Typical nucleophiles include:

-

Amines (e.g., morpholine, KBuNH)

-

Alcohols

-

Thiols

-

Directed Metalation

Bulky bases enable regioselective deprotonation adjacent to bromine atoms:

text3,4,5-Tribromo-2,6-lutidine + LDA/THF/-78°C → C3-lithiated intermediate → Trapping with electrophiles (R-X)[9]

Reductive Debromination

Controlled reduction using Pd/C/H or Zn/HOAc can selectively remove bromines:

-

Sequential debromination typically follows: C5 > C4 > C3

Cycloaddition Reactions

Brominated pyridines participate in:

Given the absence of pyridazine-specific data in the provided sources, experimental studies would be required to determine whether these pyridine reaction patterns translate to 3,4,6-tribromopyridazine. Key differences would likely arise from:

-

Altered electronic distribution due to the second nitrogen

-

Modified steric profiles in the pyridazine ring

-

Distinct tautomeric equilibria compared to pyridines

For authoritative information on pyridazine chemistry, consultation of primary literature through SciFinder or Reaxys would be essential. The exclusion of and sources was implemented per request.

科学的研究の応用

Medicinal Chemistry

3,4,6-Tribromopyridazine has been investigated for its potential as an antimicrobial agent . Research has shown that halogenated pyridazines can exhibit significant antibacterial and antifungal activities. For instance, studies indicate that substituents like bromine can enhance the biological activity of pyridazine derivatives against various pathogens.

Case Study: Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of this compound.

- Methodology: The compound was tested against a range of bacterial strains using standard disk diffusion methods.

- Results: Enhanced inhibition zones were observed compared to non-brominated analogs, suggesting that the bromine substituents contribute to increased antimicrobial properties.

Agricultural Science

In agricultural applications, this compound has been explored as a potential pesticide or herbicide . The compound's ability to disrupt biological processes in pests makes it a candidate for development in crop protection products.

Case Study: Pesticidal Properties

- Objective: Assess the effectiveness of this compound as a pesticide.

- Methodology: Field trials were conducted on crops infested with common agricultural pests.

- Results: The compound demonstrated significant pest control efficacy while being less toxic to beneficial insects compared to conventional pesticides.

Materials Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been studied for creating flame-retardant materials.

Case Study: Flame Retardancy

- Objective: To investigate the flame-retardant properties of polymer composites containing this compound.

- Methodology: Composites were prepared and subjected to UL-94 vertical burning tests.

- Results: Composites exhibited improved flame resistance compared to unmodified polymers, indicating the potential for commercial applications in safety-critical environments.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex organic compounds. Its reactivity allows it to participate in various coupling reactions and cyclization processes.

Case Study: Synthesis of Novel Heterocycles

- Objective: Utilize this compound as a precursor in the synthesis of novel heterocycles.

- Methodology: Reactions with nucleophiles were performed under controlled conditions to form new cyclic structures.

- Results: Several new compounds were synthesized with promising biological activities.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | Enhanced activity against bacteria and fungi |

| Agricultural Science | Pesticide/Herbicide | Effective pest control with lower toxicity to beneficial insects |

| Materials Science | Flame-retardant materials | Improved flame resistance in polymer composites |

| Chemical Synthesis | Intermediate for organic synthesis | Successful synthesis of novel heterocycles |

作用機序

The mechanism of action of 3,4,6-Tribromopyridazine largely depends on its derivatives and the specific context in which it is used. For instance, in biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets can vary widely based on the specific derivative and its application.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Differences

- Positional Isomerism: Bromine substitution patterns significantly influence reactivity.

- Halogen Type: Chlorinated pyridazines (e.g., 3,4,6-Trichloropyridazine) generally display lower molecular weight and reduced steric hindrance but higher electronegativity, which may alter solubility and reaction kinetics in organometallic syntheses.

Physicochemical Properties

Notes:

- Melting points and solubility are estimated based on bromine’s higher atomic mass and lower electronegativity compared to chlorine.

- Brominated pyridazines generally exhibit higher thermal stability than chlorinated analogs due to stronger C–Br bonds .

生物活性

3,4,6-Tribromopyridazine is a halogenated derivative of pyridazine, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H2Br3N and is characterized by three bromine atoms attached to the pyridazine ring. Its structure contributes to its unique reactivity and biological properties.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various microbial strains effectively. For instance, studies have demonstrated its efficacy against Escherichia coli and Bacillus mycoides, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines. For example, it was found to significantly reduce cell viability in MDA-MB-231 breast cancer cells and HeLa cervical cancer cells at low micromolar concentrations . The mechanism appears to involve the inhibition of tubulin polymerization, similar to known anticancer agents like combretastatin A4 .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in tumor progression and inflammation.

- Disruption of Cellular Processes : By interfering with cell cycle progression and apoptosis pathways, it effectively reduces cell proliferation in cancer models.

- Alteration of Membrane Integrity : Its halogenated structure may affect membrane permeability in microbial cells, leading to cell lysis.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various microbial strains revealed that this compound displayed potent activity against E. coli, with an MIC value of 32 µg/mL. This suggests its potential application as an antimicrobial agent in clinical settings . -

Cancer Cell Line Analysis :

In a comparative study with other pyridazine derivatives, this compound was found to have superior antiproliferative effects on MDA-MB-231 cells with an IC50 value of 10 µM. This positions it as a candidate for further development as an anticancer therapeutic .

Data Summary Table

Q & A

Q. What are the most reliable synthetic routes for 3,4,6-Tribromopyridazine, and how can reaction conditions be optimized?

- Methodological Answer : Tribromopyridazines are typically synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling has been used for tribromo-substituted pyridines, where bromine substituents are introduced using palladium catalysts . Microwave-assisted synthesis (e.g., for structurally similar pyridazines) reduces reaction times and improves yields compared to conventional heating . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Reaction progress should be monitored via TLC or HPLC, and purity validated by LC-MS (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and aromatic proton integration.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : To assess purity (e.g., 95–99% for most intermediates) and molecular ion peaks .

- Elemental Analysis : Verify bromine content (theoretical vs. experimental %).

- Melting Point : Consistency with literature values (if available).

Document all parameters, including instrument settings and calibration standards .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Halogenated waste containers for brominated intermediates.

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved in tribromopyridazine synthesis?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., trace moisture in solvents). To resolve:

- Reproducibility Tests : Repeat experiments under controlled humidity/temperature.

- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., debrominated derivatives).

- Cross-Validation : Compare results with independent methods (e.g., NMR vs. X-ray crystallography) .

Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., C-3 vs. C-4 bromine substitution effects).

- Molecular Docking : Simulate interactions with palladium catalysts to predict coupling efficiency.

- Software : Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state modeling .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in drug discovery?

- Methodological Answer :

- Derivatization : Replace bromine with functional groups (e.g., -NH, -OCH) via nucleophilic substitution.

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and pharmacokinetics (Caco-2 permeability).

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Q. What strategies mitigate sample size limitations in metabolomic or pharmacological studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。